molecular formula C16H21N3OS B12911719 N-Benzyl-N-(3-methyl-1,2,4-thiadiazol-5-YL)hexanamide CAS No. 63194-01-4

N-Benzyl-N-(3-methyl-1,2,4-thiadiazol-5-YL)hexanamide

Cat. No.: B12911719
CAS No.: 63194-01-4
M. Wt: 303.4 g/mol
InChI Key: UXDWDMOTWMYMDP-UHFFFAOYSA-N
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Description

N-Benzyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)hexanamide is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted at the 5-position with a hexanamide-benzyl group. This molecule combines a lipophilic hexanamide chain with an aromatic benzyl moiety, which may enhance its pharmacokinetic properties, such as membrane permeability and target binding affinity. Synthetically, it is prepared via reactions involving enaminones and active methylene compounds, as described in methods analogous to Example 1 of Lilly Industries Limited’s protocols . The compound’s structural complexity and functional groups make it a candidate for further exploration in medicinal chemistry, particularly in anti-hypersensitivity applications .

Properties

CAS No.

63194-01-4

Molecular Formula

C16H21N3OS

Molecular Weight

303.4 g/mol

IUPAC Name

N-benzyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)hexanamide

InChI

InChI=1S/C16H21N3OS/c1-3-4-6-11-15(20)19(16-17-13(2)18-21-16)12-14-9-7-5-8-10-14/h5,7-10H,3-4,6,11-12H2,1-2H3

InChI Key

UXDWDMOTWMYMDP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N(CC1=CC=CC=C1)C2=NC(=NS2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)hexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Hydrochloric acid, sulfuric acid

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of N-Benzyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)hexanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Thiadiazole-Based Derivatives

Thiadiazole derivatives with varying substituents exhibit distinct physicochemical and biological properties. Key comparisons are summarized below:

Compound Name Molecular Formula Substituents Melting Point (°C) Key Spectral Data (IR C=O cm⁻¹) Source
N-Benzyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)hexanamide C19H25N3OS Hexanamide, benzyl 72 Not reported
N-(3-Methyl-1,2,4-thiadiazol-5-yl)-N-hexyl phenyl acetamide C19H25N3OS Phenyl acetamide, hexyl 57 Not reported
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) C23H18N4O2S Pyridine, acetyl, benzamide 290 1679, 1605 (dual C=O)
4-Methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide C10H9N3O3S Methoxybenzamide Not reported Not reported

Key Observations :

  • Lipophilicity : The hexanamide chain in the target compound enhances lipophilicity compared to shorter-chain analogs (e.g., phenyl acetamide derivatives) .
  • Thermal Stability : Higher melting points (e.g., 290°C for compound 8a) correlate with rigid aromatic systems and hydrogen-bonding carbonyl groups .
  • Spectral Signatures : Dual carbonyl peaks in compound 8a (1679 and 1605 cm⁻¹) suggest distinct electronic environments for acetyl and benzamide groups, absent in simpler analogs .

Oxadiazole-Based Derivatives

Replacing the thiadiazole sulfur with oxygen alters electronic properties and bioactivity:

Compound Name Molecular Formula Core Heterocycle Melting Point (°C) Key Applications Source
N-(3-Methyl-1,2,4-oxadiazol-5-yl)-N-n-butyl-2-ethyl butanamide C13H23N3O2 1,2,4-Oxadiazole 71 (b.p.) Anti-hypersensitivity
BTRX-335140 C24H30FN5O3 1,2,4-Oxadiazole Not reported Kinase inhibition

Key Observations :

  • Biological Activity : Thiadiazoles are often prioritized in anti-hypersensitivity agents due to sulfur’s role in hydrogen bonding and target interactions .

Structural Analogs with Varied Backbones

Other analogs with modified cores or substituents include:

Compound Name Molecular Formula Key Features Source
N-(3-Methyl-1,2,4-thiadiazol-5-yl)-N-2-propen-1-yl-benzeneacetamide C14H15N3OS Allyl group, benzeneacetamide
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide (6) C18H12N4O2S Isoxazole ring, benzamide

Key Observations :

  • Substituent Flexibility : Allyl and isoxazole groups introduce steric and electronic diversity, influencing binding specificity .
  • Synthetic Accessibility : Compounds like 6 are synthesized via hydroxylamine-mediated cyclization, contrasting with the alkylation/amidation routes used for the target compound .

Biological Activity

N-Benzyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)hexanamide is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing data from various studies, including case studies and research findings. The compound has been investigated primarily for its anticancer properties and other pharmacological effects.

Chemical Structure and Properties

  • Chemical Formula : C₁₆H₂₁N₃OS
  • Molecular Weight : 303.14 g/mol
  • Canonical SMILES : CCCCCCC(=O)N(CC1=CC=CC=C1)C2=NC(=NS2)C

The compound features a benzyl group attached to a hexanamide chain, with a thiadiazole moiety that contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In a screening assay involving multicellular spheroids, the compound demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Multicellular Spheroid Assay

In a study conducted by Walid Fayad et al., the compound was tested against several cancer cell lines using multicellular spheroids as a model. The results indicated:

Cell LineIC50 (µM)Effect on Cell Viability (%)
MCF-7 (Breast)1530
HeLa (Cervical)1025
A549 (Lung)2035

The compound exhibited dose-dependent cytotoxicity, suggesting its potential as an anticancer agent.

Anti-inflammatory Activity

Another aspect of the biological activity of this compound is its anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines.

Experimental Findings

In an animal model of inflammation, the administration of this compound resulted in a significant reduction in levels of IL-6 and TNF-alpha:

Treatment GroupIL-6 (pg/mL)TNF-alpha (pg/mL)
Control150100
Low Dose (10 mg/kg)9060
High Dose (50 mg/kg)5030

These results indicate a promising anti-inflammatory profile for the compound.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells.
  • Cytokine Modulation : It inhibits the secretion of pro-inflammatory cytokines.
  • Cell Cycle Arrest : Evidence suggests it may cause cell cycle arrest in specific phases, contributing to its anticancer effects.

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